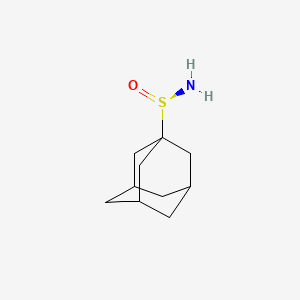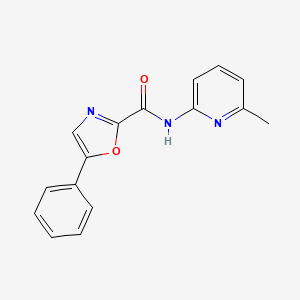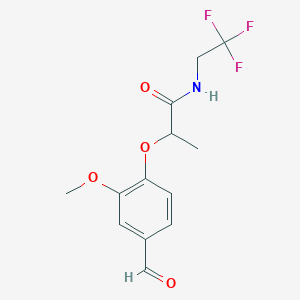
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the trifluoroethyl group: The phenoxy intermediate is then reacted with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group.
Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can also be reduced to form an alcohol.
Substitution: The methoxy and trifluoroethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved but often include the use of strong bases or acids.
Major Products
Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide.
Reduction: Formation of 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: As a potential lead compound for the development of new drugs.
Material Science: In the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar compounds include:
2-(4-formyl-2-methoxyphenoxy)propanamide: Lacks the trifluoroethyl group, which may affect its reactivity and applications.
2-(4-formyl-2-methoxyphenoxy)-N-ethylpropanamide: Contains an ethyl group instead of a trifluoroethyl group, which may influence its chemical properties and biological activity.
The presence of the trifluoroethyl group in 2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide makes it unique, potentially offering enhanced stability and specific interactions in various applications.
特性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-8(12(19)17-7-13(14,15)16)21-10-4-3-9(6-18)5-11(10)20-2/h3-6,8H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBIVXOMDIMUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
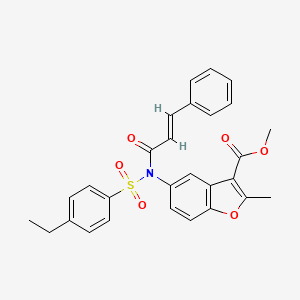
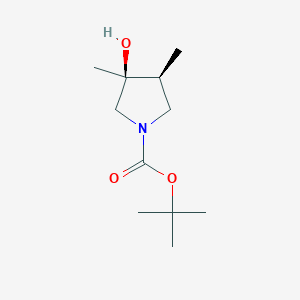
![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)
![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)
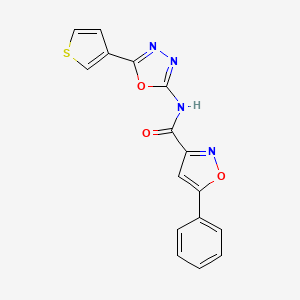
![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)
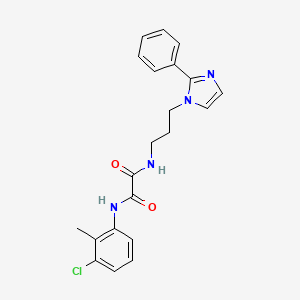
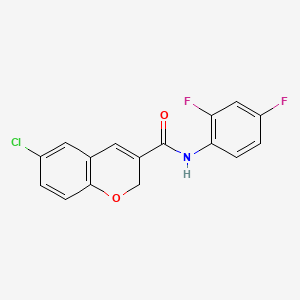
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
